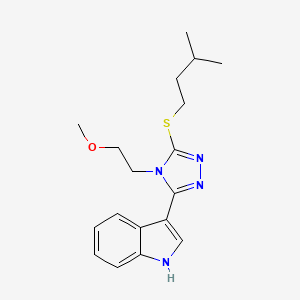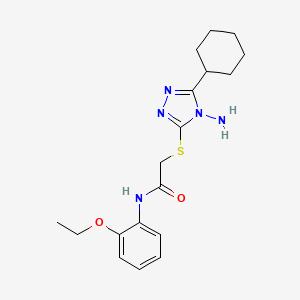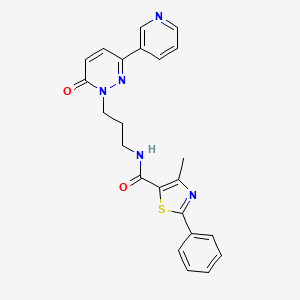
methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate” are not specified in the search results . These properties can include things like melting point, boiling point, solubility, stability, and reactivity. For detailed information, it’s recommended to refer to the scientific literature or consult with a chemist.
Wissenschaftliche Forschungsanwendungen
Antibiotic Discovery
Research on Janibacter limosus led to the discovery of helquinoline, a new tetrahydroquinoline antibiotic showing high biological activity against bacteria and fungi. This study highlights the potential of quinoline derivatives in developing new antibiotics (Asolkar et al., 2004).
Organometallic Chemistry
The metallation of 8-methylquinoline with rhodium(III) chloride hydrate, resulting in various organorhodium(III) complexes, illustrates the utility of quinoline derivatives in synthesizing complex organometallic structures for potential catalytic applications (Nonoyama, 1974).
Fluorescence and Labeling Applications
6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in aqueous media across a wide pH range, making it an excellent candidate for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).
Quantum Entanglement in Cancer Diagnosis
A study on the interaction between a moving nano molecule related to quinoline derivatives and a two-mode field revealed the potential for using such compounds in the diagnosis of human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).
Synthesis of Complex Molecules
Quinoline derivatives are crucial intermediates in the synthesis of complex organic molecules, such as cotarnine and other natural products, showcasing their importance in synthetic organic chemistry (Shirasaka et al., 1990).
Heterocyclic Compound Synthesis
The synthesis of new derivatives of quinazolin-4-one moiety from methyl α-[(4-oxoquinazolin-2-yl)thio]acetate demonstrates the role of quinoline derivatives in developing new heterocyclic compounds with potential pharmaceutical applications (AL-ALAAF & Al-iraqi, 2021).
Safety and Hazards
The safety and hazards of “methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate” are not specified in the search results . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound or consult with a safety officer.
Eigenschaften
IUPAC Name |
methyl 2-(8-methoxy-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-5-3-4-9-10(15)6-7-14(13(9)11)8-12(16)18-2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOITUAFWGKFMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=CC2=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2679329.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2679331.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)
![N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2679337.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)


![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)